molecular formula C12H16N2O2 B6244893 methyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoate CAS No. 886367-99-3

methyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoate

Cat. No.: B6244893
CAS No.: 886367-99-3
M. Wt: 220.3
InChI Key:
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Description

Methyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoate is a chemical compound with the molecular formula C12H16N2O2 It is a derivative of 1,8-naphthyridine, a heterocyclic compound containing two nitrogen atoms in a fused ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoate typically involves the reaction of 1,8-naphthyridine derivatives with appropriate reagents. One common method is the multicomponent reaction (MCR) involving substituted aromatic aldehydes, 2-aminopyridine, and methyl cyanoacetate in the presence of a catalyst such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like sodium methoxide (NaOCH3) for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions, leading to changes in the target’s activity or function. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other derivatives of 1,8-naphthyridine, such as:

  • 1,5-naphthyridine
  • 1,6-naphthyridine
  • 1,7-naphthyridine

Uniqueness

Methyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoate is unique due to its specific substitution pattern and the presence of the methyl ester group. This structural feature may confer distinct chemical and biological properties compared to other naphthyridine derivatives .

Properties

CAS No.

886367-99-3

Molecular Formula

C12H16N2O2

Molecular Weight

220.3

Purity

95

Origin of Product

United States

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